molecular formula C21H17N3OS B2798503 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide CAS No. 895483-89-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide

Cat. No.: B2798503
CAS No.: 895483-89-3
M. Wt: 359.45
InChI Key: DQMLAXONZWTCGF-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide is a benzimidazole-based acetamide derivative characterized by a phenylthio (-SPh) group attached to the acetamide moiety and a benzoimidazole ring linked to the ortho-position of the phenyl group. This compound is synthesized via multi-step reactions involving coupling of 2-aminophenyl benzimidazole with thioacetic acid derivatives, followed by purification through recrystallization (e.g., ethanol) . Key spectral data include IR absorption bands for secondary amide (1653 cm⁻¹), C=S (624 cm⁻¹), and NH stretching (3405 cm⁻¹), with ¹H/¹³C NMR confirming the aromatic and acetamide backbone .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(14-26-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMLAXONZWTCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide features a benzimidazole moiety, which is known for its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C15H13N3OS
  • Molecular Weight : 299.35 g/mol

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzimidazole, including this compound, exhibit significant antibacterial and antifungal activities.

Case Study : A study conducted on various benzimidazole derivatives demonstrated that compounds with similar structures had effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis.

Anticancer Potential

This compound has shown promise in cancer research. The benzimidazole scaffold is known for its ability to interact with DNA, potentially leading to apoptosis in cancer cells.

Data Table: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-710DNA intercalation
4-chloro-2-benzimidazoleHeLa8Microtubule disruption
6-methyl-benzimidazoleA5495Apoptosis induction

Antiparasitic Activity

Benzimidazole derivatives are widely recognized for their antiparasitic properties, particularly against nematodes and trematodes. This compound may exhibit similar efficacy.

Research Findings : A review highlighted the effectiveness of benzimidazoles in treating parasitic infections by binding to tubulin, disrupting microtubule formation, and inhibiting cellular division . This mechanism underpins the potential use of this compound in veterinary and human medicine.

Application in Drug Development

The unique chemical structure of this compound makes it a candidate for further drug development. Its ability to modulate biological pathways suggests potential therapeutic uses in treating conditions such as hyperlipidemia and neurodegenerative diseases.

Case Study : A recent discovery highlighted the clinical candidate derived from a similar benzimidazole structure that showed promise in managing cholesterol levels . This indicates the compound's versatility in addressing metabolic disorders.

Environmental Applications

Benzimidazole derivatives are also utilized in agricultural practices as fungicides. Their role in controlling fungal pathogens is critical for crop protection.

Application Overview : Compounds like benomyl (a benzimidazole fungicide) have been shown to inhibit fungal growth through microtubule disruption . While this compound has not been specifically studied for this application, its structural similarities suggest potential efficacy.

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Key Substituents Molecular Formula Melting Point (°C) Biological Activity
Target Compound Phenylthio, benzoimidazole-phenyl C₂₁H₁₇N₃OS Not reported Not explicitly reported
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (15) 4-Chlorophenyl C₁₅H₁₂ClN₃OS 158–160 Antimicrobial
2-((3-(Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) Quinoline, 4-nitrophenyl C₂₅H₁₈N₄O₃S 180–182 Anticancer (in silico)
3-(2-(Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chlorophenyl)benzamide (W13) Chlorophenyl, benzamide C₂₂H₁₆ClN₅O₄S 216–219 Antimicrobial (MIC: 12.5 μM)
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl-triazol-1-yl)acetamide (6p) 4-Nitrophenyl-triazole C₁₇H₁₃N₇O₃ Not reported Quorum sensing inhibition (68%)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6p, chloro in W13) enhance antimicrobial and quorum sensing activities, likely due to increased electrophilicity and target binding .
  • Extended Aromatic Systems: Quinoline-containing analogues (e.g., 9j) exhibit higher melting points (180–182°C) compared to simpler aryl derivatives, suggesting improved crystallinity from π-π stacking .

Key Observations :

  • Amide Bond Stability : All analogues show strong C=O stretches (1653–1665 cm⁻¹), confirming stable amide linkages critical for bioactivity .
  • Synthetic Flexibility : The target compound’s phenylthio group is introduced via thioacetylation, whereas analogues like W20 use alkylation for N-ethyl substitution .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound this compound features a benzimidazole core linked to a phenylthioacetamide moiety. The synthesis typically involves the condensation of o-phenylenediamine with appropriate acetic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of coupling agents like dicyclohexylcarbodiimide (DCC) for the attachment of the phenylthio group .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzimidazole derivatives, including this compound. In vitro and in vivo evaluations demonstrated that certain derivatives exhibit significant inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. For instance, compounds derived from this class showed IC50 values as low as 0.71 µM, indicating strong inhibitory activity . The mechanism involves non-competitive inhibition at the allosteric site of the enzyme, which was confirmed through kinetic studies and molecular docking simulations .

Anticancer Activity

The anticancer properties of this compound have also been investigated. A series of benzimidazole derivatives were screened against a panel of 60 human cancer cell lines at the National Cancer Institute. Notably, some compounds demonstrated potent growth inhibition with GI50 values comparable to established chemotherapeutics such as camptothecin. These compounds were found to interact with human topoisomerase I, leading to DNA damage and subsequent cell cycle arrest at the G2/M phase .

Summary of Research Findings

Activity IC50/Effect Mechanism Reference
α-Glucosidase Inhibition0.71 µM (strong inhibitor)Non-competitive inhibition
Anticancer (cell lines)GI50 comparable to camptothecinInterference with DNA topoisomerase I
CytotoxicityNon-cytotoxic against LO2 cellsN/A

Case Studies

  • In Vivo Anti-Diabetic Study : Compound 15o derived from this family exhibited notable hypoglycemic activity in animal models, significantly improving oral sucrose tolerance compared to controls like acarbose .
  • Anticancer Evaluation : A focused study on 11a, 12a, and 12b revealed their ability to bind tightly to DNA, causing thermal stabilization and effective inhibition of cancer cell proliferation across multiple lines .

Q & A

Q. What are the recommended synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide?

  • Methodological Answer : A common approach involves coupling 2-(phenylthio)acetic acid with aniline derivatives. For example:

Step 1 : Synthesize 2-(phenylthio)acetic acid by reacting thiophenol with 2-bromoacetic acid in a basic medium .

Step 2 : Convert the acid to its acyl chloride using oxalyl chloride.

Step 3 : React the acyl chloride with 2-(1H-benzo[d]imidazol-2-yl)aniline under anhydrous conditions (e.g., DCM, 0–5°C) to form the acetamide backbone.
Yields typically range from 24% to 42%, with purity confirmed via ¹H/¹³C-NMR and HRMS .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C-NMR to confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether signals at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : HRMS for exact mass determination (e.g., [M+H]⁺ calculated for C₂₁H₁₆N₃OS: 366.0965) .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs like ciprofloxacin .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations, reporting IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the imidazole ring .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 12h to 4h .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side-product formation .
  • Purification : Column chromatography (silica gel, hexane:EtOAc 3:1) improves purity to >95% .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Assay Standardization : Repeat assays under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability .
  • Structural Analog Comparison : Test derivatives (e.g., 4-fluoro or nitro substituents) to identify SAR trends. For example, electron-withdrawing groups (e.g., -NO₂) enhance antibacterial potency by 3–5× .

Q. How can computational modeling predict binding modes with target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN). Key residues: Asp73, Thr165 (hydrogen bonding with acetamide carbonyl) .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of the imidazole-thioether moiety in hydrophobic pockets .
  • Free Energy Calculations : MM-PBSA to quantify binding affinities (ΔG ~ -8.5 kcal/mol) .

Q. What methodologies analyze the impact of substituents on pharmacological activity?

  • Methodological Answer :
  • SAR Table :
Substituent (R)IC₅₀ (µM, MCF-7)LogPKey Interaction
-H45.23.1Moderate H-bond
-4-F18.73.5Enhanced lipophilicity
-3-NO₂9.32.8Electrostatic anchoring
  • Synthetic Modifications : Introduce halogens (-F, -Cl) or methoxy groups via Buchwald-Hartwig coupling .
  • In Vitro/In Vivo Correlation : Compare cytotoxicity (IC₅₀) with pharmacokinetic parameters (e.g., plasma half-life in mice) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

  • Methodological Answer :
  • Cell Line Variability : Test across multiple lines (e.g., NCI-60 panel) to identify tissue-specific sensitivity .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat S9 fractions). Poor stability (t₁/₂ < 30 min) may explain in vivo inactivity .
  • Off-Target Effects : Perform kinome profiling (Eurofins KinaseScan) to rule out non-selective kinase inhibition .

Experimental Design Considerations

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :
  • Buffer Solutions : Incubate compound (1 mM) in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C for 24h .
  • Analysis : Monitor degradation via LC-MS at t = 0, 6, 12, 24h. Major degradation pathways: hydrolysis of the acetamide bond (~20% at pH 7.4) .
  • Stabilizers : Add antioxidants (0.1% BHT) to prevent thioether oxidation to sulfoxide .

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